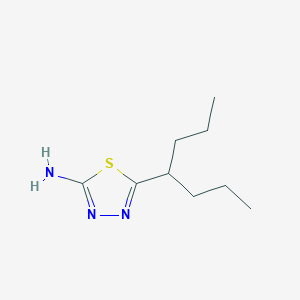

5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine” is a compound that belongs to the class of organic compounds known as thiadiazoles1. Thiadiazoles are organoheterocyclic compounds containing a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms1.

Molecular Structure Analysis

The molecular structure of “5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine” would be expected to contain a five-membered thiadiazole ring, with a propylbutyl group and an amine group attached1.

Chemical Reactions Analysis

Thiadiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions2.

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine” are not available due to the lack of specific studies on this compound. However, similar compounds are generally stable under normal conditions5.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are known for their wide pharmacological potential. These compounds are recognized for their versatility in chemical modification, allowing for a vast exploration of biological activities. They have been identified as crucial scaffolds for expressing pharmacological activity, confirming their significance in medicinal chemistry. The oxadiazole cycle, closely related to thiadiazoles, is considered a bioisostere for carboxylic, amide, and ester groups, often enhancing pharmacological activity through hydrogen bonding interactions with various enzymes and receptors (Lelyukh, 2019).

Biological Activities of 1,3,4-Thiadiazole Derivatives

The biological activities associated with 1,3,4-thiadiazole derivatives are diverse, covering antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. These activities suggest that compounds based on the 1,3,4-thiadiazole structure can serve as important structural matrices for developing new drug-like molecules with potential applications in treating various diseases. The combination of the thiadiazole core with different heterocycles has led to a synergistic effect in many cases, further underscoring the importance of these compounds in pharmaceutical research (Mishra et al., 2015).

Synthesis and Significance in Medicinal Chemistry

The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been a focal point of research. These heterocyclics, derived from the cyclization reactions of thiosemicarbazone, have been emphasized for their pharmaceutical significance against different fungal and bacterial strains, indicating the importance of further exploring these compounds for medicinal applications (Yusuf & Jain, 2014).

Safety And Hazards

The safety and hazards of “5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine” are not known due to the lack of specific studies on this compound. However, similar compounds can be harmful if swallowed, inhaled, or come into contact with skin6.

Zukünftige Richtungen

The future directions for the study of “5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine” could include further investigation into its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals789.

Please note that this information is based on the properties of similar compounds and may not accurately represent “5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine”. Further research is needed to confirm these details.

Eigenschaften

IUPAC Name |

5-heptan-4-yl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3S/c1-3-5-7(6-4-2)8-11-12-9(10)13-8/h7H,3-6H2,1-2H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVBWBAUTZIGDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-N'-{5-[4-(methylsulfonyl)benzoyl]-1,3-thiazol-2-yl}iminoformamide](/img/structure/B1351701.png)

![2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol](/img/structure/B1351711.png)

![5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351720.png)

![N-(benzoyloxy)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1351736.png)